6-(2-Aminoethoxy)pyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-(2-Aminoethoxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 2-chloropyridine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethoxy)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
6-(2-Aminoethoxy)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A precursor in the synthesis of 6-(2-Aminoethoxy)pyridine-2-carboxylic acid hydrochloride.
2-Aminoethoxypyridine: A related compound with similar structural features but different functional groups.
Pyridine-2,6-dicarboxylic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its combination of amino and carboxylic acid functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11ClN2O3 |
---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
6-(2-aminoethoxy)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-4-5-13-7-3-1-2-6(10-7)8(11)12;/h1-3H,4-5,9H2,(H,11,12);1H |
InChI Key |
NRIOJUUIEYYUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCCN)C(=O)O.Cl |
Origin of Product |
United States |
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